molecular formula C12H16N2O B14326350 4-[2-(Dimethylamino)ethyl]-1H-indol-6-ol CAS No. 109333-99-5

4-[2-(Dimethylamino)ethyl]-1H-indol-6-ol

Cat. No.: B14326350
CAS No.: 109333-99-5
M. Wt: 204.27 g/mol
InChI Key: GLQSFCQNKARQLX-UHFFFAOYSA-N
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Description

4-[2-(Dimethylamino)ethyl]-1H-indol-6-ol is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often found in natural products and pharmaceuticals. This compound is characterized by the presence of a dimethylaminoethyl group attached to the indole ring, which can influence its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Dimethylamino)ethyl]-1H-indol-6-ol typically involves the reaction of indole with 2-(dimethylamino)ethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[2-(Dimethylamino)ethyl]-1H-indol-6-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the indole ring, modifying its properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

4-[2-(Dimethylamino)ethyl]-1H-indol-6-ol has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-[2-(Dimethylamino)ethyl]-1H-indol-6-ol involves its interaction with specific molecular targets and pathways. The dimethylaminoethyl group can influence the compound’s binding affinity to receptors and enzymes, potentially modulating their activity. The indole ring structure allows the compound to interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(Dimethylamino)ethyl]-1H-indol-6-ol is unique due to its specific substitution pattern on the indole ring, which can influence its chemical reactivity and biological activity. The presence of the dimethylaminoethyl group distinguishes it from other indole derivatives and can affect its interactions with biological targets.

Properties

CAS No.

109333-99-5

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

4-[2-(dimethylamino)ethyl]-1H-indol-6-ol

InChI

InChI=1S/C12H16N2O/c1-14(2)6-4-9-7-10(15)8-12-11(9)3-5-13-12/h3,5,7-8,13,15H,4,6H2,1-2H3

InChI Key

GLQSFCQNKARQLX-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC1=C2C=CNC2=CC(=C1)O

Origin of Product

United States

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